Methyl 2,4-dichloro-5-(morpholin-4-ylsulfonyl)benzoate
Overview
Description
Methyl 2,4-dichloro-5-(morpholin-4-ylsulfonyl)benzoate is a chemical compound with the molecular formula C12H13Cl2NO5S It is a benzoate ester derivative that contains both chloro and morpholinylsulfonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,4-dichloro-5-(morpholin-4-ylsulfonyl)benzoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dichlorobenzoic acid and morpholine.
Esterification: The 2,4-dichlorobenzoic acid is esterified with methanol in the presence of a catalyst, such as sulfuric acid, to form methyl 2,4-dichlorobenzoate.
Sulfonylation: The methyl 2,4-dichlorobenzoate is then reacted with chlorosulfonic acid to introduce the sulfonyl chloride group.
Morpholine Substitution: Finally, the sulfonyl chloride intermediate is reacted with morpholine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,4-dichloro-5-(morpholin-4-ylsulfonyl)benzoate can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.
Major Products
Substitution Reactions: Products include derivatives with different substituents replacing the chloro groups.
Oxidation and Reduction: Products include sulfoxides or sulfones, depending on the reaction conditions.
Hydrolysis: The major product is 2,4-dichloro-5-(morpholin-4-ylsulfonyl)benzoic acid.
Scientific Research Applications
Methyl 2,4-dichloro-5-(morpholin-4-ylsulfonyl)benzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2,4-dichloro-5-(morpholin-4-ylsulfonyl)benzoate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The chloro groups may also contribute to the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-chloro-5-(morpholin-4-ylsulfonyl)benzoate
- Methyl 3,4-dichloro-5-(chlorosulfonyl)benzoate
- Methyl 2-chloro-5-(piperidin-1-ylsulfonyl)benzoate
Uniqueness
Methyl 2,4-dichloro-5-(morpholin-4-ylsulfonyl)benzoate is unique due to the presence of both chloro and morpholinylsulfonyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in scientific research and industry.
Properties
IUPAC Name |
methyl 2,4-dichloro-5-morpholin-4-ylsulfonylbenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2NO5S/c1-19-12(16)8-6-11(10(14)7-9(8)13)21(17,18)15-2-4-20-5-3-15/h6-7H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXGHPXHQHVVINL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2CCOCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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